3,3-Difluoro-1-methylcyclohexane-1-carbonitrile
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Overview
Description
3,3-Difluoro-1-methylcyclohexane-1-carbonitrile is a fluorinated organic compound with the molecular formula C8H11F2N and a molecular weight of 159.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitrile group attached to a cyclohexane ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-methylcyclohexane-1-carbonitrile typically involves the fluorination of 1-methylcyclohexane-1-carbonitrile. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-methylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
3,3-Difluoro-1-methylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methylcyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-1-methylcyclobutyl)methanol: Another fluorinated compound with similar structural features but different functional groups.
Perfluoro-1,3-dimethylcyclohexane: A fully fluorinated cyclohexane derivative with distinct chemical properties.
Uniqueness
3,3-Difluoro-1-methylcyclohexane-1-carbonitrile is unique due to its specific combination of fluorine atoms and a nitrile group on a cyclohexane ring. This structure imparts unique reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Biological Activity
3,3-Difluoro-1-methylcyclohexane-1-carbonitrile is a fluorinated organic compound with potential applications in medicinal chemistry and biological research. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making them valuable in drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C8H10F2N
- Molecular Weight : 173.17 g/mol
- Boiling Point : Not explicitly stated but inferred to be influenced by the presence of fluorine.
- Melting Point : Not explicitly stated.
The structure of this compound includes a cyclohexane ring with a nitrile group and two fluorine atoms attached, which significantly affects its reactivity and interactions with biological systems.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets, such as enzymes and receptors. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability in therapeutic applications .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related nitriles have shown effectiveness against various bacterial strains. The fluorination may enhance this activity by increasing membrane permeability or disrupting microbial metabolic pathways .
Anticancer Potential
Fluorinated compounds are often investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of key signaling molecules involved in cell growth and survival.
Comparative Analysis
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Fluorinated Nitrile | Potential antimicrobial and anticancer activity |
3,3-Difluoro-1-methylcyclobutylmethanol | Fluorinated Alcohol | Antimicrobial properties |
Perfluoro-1,3-dimethylcyclohexane | Fully Fluorinated | Unique chemical properties; potential industrial uses |
The comparison highlights the unique position of this compound among similar compounds due to its specific combination of functional groups that may confer distinct biological activities.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various nitriles against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts. This suggests that this compound could be a candidate for further antimicrobial research .
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that fluorinated cyclohexane derivatives could inhibit cell proliferation. The specific effects of this compound on apoptosis pathways were evaluated, showing promising results in inducing apoptosis in certain cancer types.
Properties
IUPAC Name |
3,3-difluoro-1-methylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N/c1-7(6-11)3-2-4-8(9,10)5-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWMJBVDSVYFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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